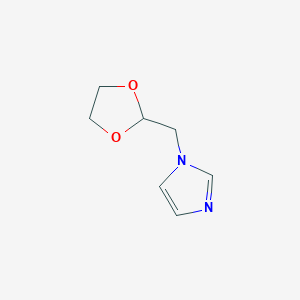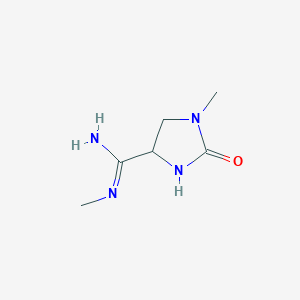
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroheptachlor is an organochlorine compound with the molecular formula C₁₀H₇Cl₇. It is a derivative of heptachlor, which is known for its use as an insecticide. Dihydroheptachlor is characterized by its high chlorine content and its stability in the environment. This compound is typically found as a white to tan solid and has a camphorous odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydroheptachlor can be synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene. The resulting adduct is then chlorinated, followed by treatment with hydrogen chloride in nitromethane in the presence of aluminum trichloride or iodine monochloride .
Industrial Production Methods
The industrial production of dihydroheptachlor follows similar synthetic routes as described above. The process involves large-scale Diels-Alder reactions and subsequent chlorination steps, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dihydroheptachlor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptachlor epoxide.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Chlorine atoms in dihydroheptachlor can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Heptachlor epoxide.
Reduction: Hexachlorocyclopentadiene and cyclopentadiene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihydroheptachlor has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organochlorine compounds in various chemical reactions.
Biology: Research on its effects on biological systems helps understand the impact of organochlorine pesticides on the environment and living organisms.
Medicine: Studies on its toxicity and metabolism contribute to the development of safer pesticides and therapeutic agents.
Industry: It is used in the synthesis of other organochlorine compounds and as an intermediate in the production of insecticides.
Mecanismo De Acción
Dihydroheptachlor exerts its effects primarily through interaction with the nervous system of insects. It disrupts the normal function of ion channels, leading to uncontrolled nerve impulses and eventual paralysis of the insect. The compound targets the gamma-aminobutyric acid (GABA) receptor, inhibiting its function and causing neurotoxicity .
Comparación Con Compuestos Similares
Similar Compounds
Heptachlor: A closely related compound with similar insecticidal properties but higher toxicity.
Chlordane: Another organochlorine insecticide with a broader spectrum of activity.
Dieldrin: Known for its persistence in the environment and high toxicity.
Uniqueness
Dihydroheptachlor is unique due to its specific structure and the presence of seven chlorine atoms, which contribute to its stability and persistence in the environment. Compared to heptachlor, it is less toxic but still effective as an insecticide.
Propiedades
Número CAS |
2589-15-3 |
|---|---|
Fórmula molecular |
C10H7Cl7 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |
Clave InChI |
DRKYTUDHOKREMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)
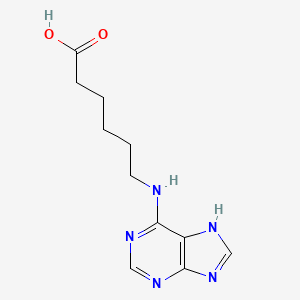
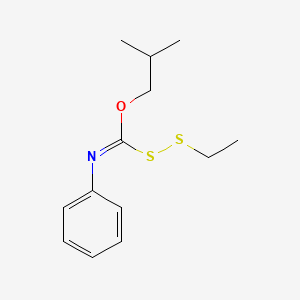
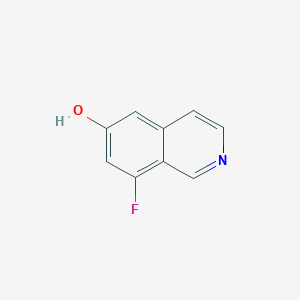
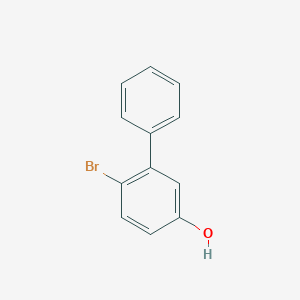
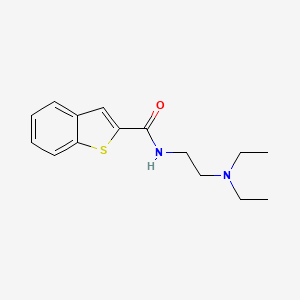
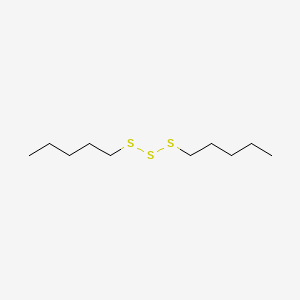
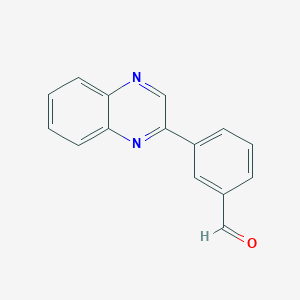
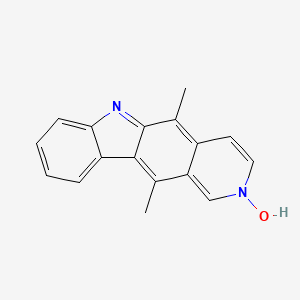
![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)
